N-isopentylcyclohexanecarboxamide
Description
N-Isopentylcyclohexanecarboxamide is a cyclohexane-derived carboxamide featuring an isopentyl (3-methylbutyl) substituent on the nitrogen atom. The cyclohexanecarboxamide scaffold is widely studied due to its conformational rigidity, which influences binding affinity in pharmaceutical and agrochemical applications. Derivatives of this class often exhibit modified solubility, metabolic stability, and toxicity profiles depending on the substituent attached to the amide nitrogen .
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-(3-methylbutyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C12H23NO/c1-10(2)8-9-13-12(14)11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,13,14) |
InChI Key |
FHGCUNYXPIYARV-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1CCCCC1 |
Canonical SMILES |
CC(C)CCNC(=O)C1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Chloro and phenyl substituents (e.g., N-(3-Chlorophenyl) and N-(1-Phenylethyl) derivatives) increase hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Polarity: The cyano group in N-(2-Cyanophenyl)cyclohexanecarboxamide improves solubility, making it more suitable for formulations requiring higher bioavailability .
- Metabolic Stability : Acetylated derivatives like N-(3-Acetylphenyl)cyclohexanecarboxamide are prone to enzymatic hydrolysis, limiting their pharmacokinetic half-life .
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